N,N'-Ethylenedianthranilic Acid
Description
Properties
IUPAC Name |
2-[2-(2-carboxyanilino)ethylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16(21)22/h1-8,17-18H,9-10H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRDIJXIHSOUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCNC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry and Metal Complexation of N,n Ethylenedianthranilic Acid
Ligand Architecture and Chelation Modes in Metal Complex Formation
The coordination behavior of N,N'-Ethylenedianthranilic acid is fundamentally dictated by its molecular structure. As a multidentate ligand, it possesses multiple donor atoms that can simultaneously bind to a central metal ion, leading to the formation of stable chelate rings. This structural versatility allows for various chelation modes, influencing the stereochemistry and coordination geometry of the resulting metal complexes.
Stereochemical Considerations in Metal Binding
Derivatives of similar diamine ligands, such as N,N'-bis(salicylidene)ethylenediamine, have been shown to coordinate with metal ions through the azomethine nitrogen and phenolic oxygen, resulting in bidentate chelation. uitm.edu.my This highlights the importance of the specific donor groups and their spatial arrangement in dictating the final structure of the metal complex.
Multidentate Coordination with Transition Metal Ions
This compound typically acts as a tetradentate ligand, coordinating to a single metal ion through its two nitrogen and two oxygen donor atoms. This multidentate nature is a primary contributor to the high stability of its metal complexes, a phenomenon known as the chelate effect. The formation of multiple chelate rings significantly enhances the thermodynamic stability of the complex compared to analogous complexes formed with monodentate ligands. libretexts.orglibretexts.org
The coordination of EDDA with transition metal ions often results in an octahedral geometry, with the four donor atoms of EDDA occupying four coordination sites and the remaining two sites being filled by solvent molecules or other ligands. For instance, studies on related N-phenyl anthranilic acid complexes have shown that the ligand can act in a bidentate mode, coordinating through the amino nitrogen and a carboxylate oxygen, leading to octahedral geometries for Co(II) and Ni(II) complexes and a distorted octahedral geometry for Cu(II) complexes. sjctni.edu The ability of the ligand to adapt its coordination mode based on the metal ion and reaction conditions is a hallmark of its versatile coordination chemistry.
Synthesis and Isolation of this compound Metal Chelates
The synthesis of metal chelates of this compound is typically achieved through straightforward reaction pathways involving the ligand and a suitable metal salt in an appropriate solvent. The isolation of the resulting solid complexes often relies on their precipitation from the reaction mixture.
Chelate Formation Reactions and Reaction Condition Optimization
The formation of this compound metal chelates generally involves the reaction of the deprotonated form of the ligand with a metal salt in an aqueous or alcoholic medium. The reaction is often carried out by first treating the ligand with a base, such as sodium hydroxide, to deprotonate the carboxylic acid groups, making the oxygen atoms more available for coordination. nih.gov The subsequent addition of a metal salt solution leads to a rapid complexation reaction, often resulting in the precipitation of the metal chelate. nih.gov
Optimization of reaction conditions, such as pH, temperature, and the molar ratio of metal to ligand, is crucial for obtaining high yields and pure products. For example, in the synthesis of related Schiff base complexes, the reaction of salicylaldehyde (B1680747) with ethylenediamine (B42938) followed by the addition of a Co(II) metal center yielded the desired complex. uitm.edu.my The pH of the solution can significantly influence the speciation of the ligand and the metal ion, thereby affecting the complexation process.
Selective Complexation with Specific Metal Ions (e.g., Aluminum, Iron)
The structure of this compound allows for a degree of selectivity in its complexation with different metal ions. This selectivity is governed by factors such as the ionic radius of the metal, its preferred coordination geometry, and the hardness or softness of the metal ion and the ligand's donor atoms.
Research into selective metal complexation has explored the use of various chelating agents for the separation of specific metal ions. For instance, 3-hydroxyphenylphosphoryl propionic acid has been used for the selective complexation and separation of rare earth elements from aluminum. mdpi.comresearchgate.net The principle of selective complexation relies on the differential stability of the complexes formed. By carefully controlling the reaction conditions, it is possible to preferentially form a complex with a target metal ion, allowing for its separation from a mixture.
In the context of iron and aluminum, designing chelating agents that can selectively bind to one metal ion in the presence of the other is an active area of research. Quantum mechanical calculations have been employed to predict the binding energies and thermodynamic parameters of metal-ligand complexes, aiding in the design of selective chelators for iron and aluminum. nih.gov For example, certain hydroxypyridinone derivatives have been shown to be highly selective for Fe(III). nih.gov While specific studies on the selective complexation of EDDA with aluminum and iron are not extensively detailed in the provided search results, the principles of selective chelation suggest that by tuning the pH and other reaction parameters, a degree of selectivity could be achieved.
Thermodynamic and Kinetic Investigations of Metal Chelate Stability
The stability of metal chelates is a critical aspect of their coordination chemistry, with both thermodynamic and kinetic factors playing important roles. Thermodynamic stability refers to the position of the equilibrium for the complex formation reaction, while kinetic stability relates to the rate at which the complex undergoes ligand exchange or decomposition. scispace.com
The enhanced thermodynamic stability of chelate complexes compared to their non-chelated counterparts is known as the "chelate effect." libretexts.orglibretexts.org This effect is primarily driven by a favorable entropy change upon complexation. libretexts.org When a multidentate ligand replaces several monodentate ligands, the total number of independent particles in the solution increases, leading to a positive change in entropy and a more favorable Gibbs free energy of formation. libretexts.org
The formation constants (Kf) are a quantitative measure of the thermodynamic stability of a complex. For example, the formation constant for [Ni(en)3]2+ is significantly larger than that for [Ni(NH3)6]2+, highlighting the chelate effect. libretexts.orglibretexts.org
| Complex Formation Reaction | Log Kf |
| [Ni(H2O)6]2+ + 6NH3 ⇌ [Ni(NH3)6]2+ + 6H2O | 8.61 |
| [Ni(H2O)6]2+ + 3en ⇌ [Ni(en)3]2+ + 6H2O | 18.28 |
Data adapted from references libretexts.orglibretexts.org. This table illustrates the significant increase in stability (higher Log Kf) due to the chelate effect when the bidentate ligand ethylenediamine (en) replaces the monodentate ligand ammonia (B1221849) (NH3).
Kinetic stability, on the other hand, refers to the lability or inertness of a complex. A complex can be thermodynamically stable but kinetically labile, meaning it rapidly exchanges its ligands. Conversely, a complex can be thermodynamically unstable but kinetically inert, meaning it decomposes slowly. scispace.com For instance, the [Co(NH3)6]3+ complex is thermodynamically unstable in acidic solution but is kinetically inert and persists for days. scispace.com Investigations into the kinetics of complex formation and dissociation for this compound chelates would provide valuable insights into their reactivity and potential applications.
Stability Constants and Equilibrium Studies of Metal Chelates
The stability of metal complexes with a ligand in solution is quantitatively expressed by the stability constant (or formation constant, K), which describes the equilibrium of the complex formation. For polydentate ligands like EDDA, the chelate effect—the enhanced stability of complexes with chelating ligands compared to those with analogous monodentate ligands—plays a significant role. libretexts.org This increased stability is largely attributed to a favorable entropy change upon chelation. libretexts.org
The table below presents hypothetical stability constants for some divalent metal ions with a generic chelating agent to illustrate the concept. The values are typically influenced by the experimental conditions.
| Metal Ion | Log K1 |
| Cu(II) | 18.8 |
| Ni(II) | 18.6 |
| Zn(II) | 16.5 |
| Co(II) | 16.3 |
| Fe(II) | 14.3 |
| Mn(II) | 13.8 |
| Note: This table is illustrative. Actual values for this compound may vary. |
Factors Influencing Chelate Thermostability and Lability
The thermostability and lability of metal chelates are critical aspects of their coordination chemistry. Thermostability refers to the resistance of the complex to decompose upon heating, while lability relates to the ease and speed with which the ligands in the coordination sphere can be replaced by other molecules.
Several factors influence these properties:
The Chelate Effect: The formation of five- or six-membered chelate rings significantly enhances the thermodynamic stability of the complex compared to non-chelated structures. libretexts.org This is a primary stabilizing factor for EDDA complexes.
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion are paramount. Generally, for a given ligand, the stability of complexes with divalent metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net
Kinetic Inertness: While a complex may be thermodynamically stable, it can be kinetically labile or inert. For instance, Al(III) complexes are known for their relatively low thermodynamic stability but high kinetic inertness due to slow ligand exchange reactions. mdpi.com This inertness is crucial for applications where the complex must remain intact over time.
Structural Elucidation of this compound Metal Complexes
Understanding the three-dimensional structure of metal-EDDA complexes is essential for comprehending their reactivity and properties. X-ray crystallography is the definitive method for determining these structures at an atomic level. nih.gov
Crystal Structure Analysis of Metal–Ligand Coordination Geometries
For zinc(II) complexes with ethylenediamine, X-ray diffraction studies on solutions have shown that a bis(ethylenediamine)zinc(II) complex exhibits a tetrahedral coordination with four nitrogen atoms, while a tris(ethylenediamine)zinc(II) complex has an octahedral geometry with six coordinating nitrogen atoms. scispace.com This demonstrates how the stoichiometry of the complex can influence its structure.
The following table summarizes typical coordination geometries observed in metal complexes, which can be applicable to EDDA complexes.
| Metal Ion | Coordination Number | Typical Geometry |
| Co(II), Ni(II), Cu(II) | 6 | Octahedral |
| Zn(II) | 4 or 6 | Tetrahedral or Octahedral |
| Al(III) | 6 | Octahedral |
| In(III), Ga(III) | 6 | Distorted Octahedral |
Conformational Analysis of the Ligand within Metal Complexes
Upon coordination to a metal ion, the flexible ethylene (B1197577) bridge of the EDDA ligand adopts specific conformations to accommodate the geometric requirements of the metal's coordination sphere. The five-membered chelate rings formed by the ethylenediamine backbone (N-C-C-N) and the metal ion typically adopt a gauche conformation. This puckered conformation is energetically more favorable than an eclipsed conformation.
The conformation of the entire ligand is dictated by the need to minimize steric strain while optimizing the coordination bonds. The orientation of the anthranilic acid moieties relative to the ethylenediamine bridge is a key conformational feature. In an octahedral complex, the ligand must wrap around the metal ion, forcing the ethylene bridge and the pendant coordinating groups into a strained but stable arrangement. The specific torsion angles within the ligand backbone can be precisely determined from crystal structure data, providing a detailed picture of the ligand's conformation within the complex.
Computational and Theoretical Investigations of N,n Ethylenedianthranilic Acid Systems
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in quantum chemistry for its balance of accuracy and computational cost. A DFT study of N,N'-Ethylenedianthranilic Acid would provide fundamental insights into its properties.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The electronic structure of a molecule is key to its reactivity. Frontier molecular orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. wikipedia.orgresearchgate.net
A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A comprehensive DFT study would calculate the energies of the HOMO and LUMO and map their spatial distribution across the this compound molecule.
From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. While specific values for this compound are not available, a typical output would resemble the following conceptual data table.
Conceptual Data Table: Global Reactivity Descriptors for this compound
| Parameter | Formula | Description | Conceptual Value |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | Data not available |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | Data not available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | Data not available |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. | Data not available |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | Data not available |
| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. | Data not available |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | Data not available |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. | Data not available |
| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the electrophilic power of a molecule. | Data not available |
This table is for illustrative purposes only. The values would be determined through specific DFT calculations.
Molecular Geometry Optimization and Conformation Studies
Due to the flexible ethylene (B1197577) bridge and the rotatable bonds connecting to the anthranilic acid moieties, this compound can exist in multiple conformations. Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. wikipedia.org
A thorough conformational analysis would involve systematically rotating the flexible bonds to map the potential energy surface and identify all stable conformers and the energy barriers between them. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its conformation. The results would typically be presented as a table of relative energies of different conformers and their optimized geometric parameters (bond lengths, bond angles, and dihedral angles).
Conceptual Data Table: Optimized Geometrical Parameters for a Hypothetical Conformer of this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-C (ethylene bridge) | Data not available |
| Bond Length | N-C (ethylene bridge) | Data not available |
| Bond Length | C=O (carboxyl) | Data not available |
| Bond Length | C-O (carboxyl) | Data not available |
| Bond Angle | C-N-C | Data not available |
This table illustrates the type of data that would be generated. The actual values would depend on the specific conformer and the level of theory used.
Prediction of Spectroscopic Signatures (e.g., Theoretical IR, UV-Vis, NMR)
DFT calculations can predict various spectroscopic properties of a molecule. nih.govnih.gov By calculating the vibrational frequencies, electronic transitions, and nuclear magnetic shielding constants, one can generate theoretical IR, UV-Vis, and NMR spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Theoretical IR Spectrum: Calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to the stretching and bending modes of functional groups (e.g., C=O and O-H of the carboxylic acid, N-H of the secondary amine).
Theoretical UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. This would identify the wavelengths of maximum absorption (λmax) and the corresponding molecular orbitals involved in these transitions.
Theoretical NMR Spectrum: By calculating the isotropic magnetic shielding constants for each nucleus (e.g., 1H, 13C), theoretical NMR chemical shifts can be predicted. This aids in the assignment of signals in experimental NMR spectra. chemicalbook.comchemicalbook.com
Reaction Mechanism Studies and Reactivity Prediction
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing insights into how this compound might behave as a ligand or reactant.
Ligand Reactivity within Coordination Spheres
This compound is a multidentate ligand, capable of coordinating to metal ions through its nitrogen and oxygen atoms. Computational studies can model the formation of metal complexes with this ligand. By analyzing the electronic structure of the coordinated ligand, one can understand how its reactivity is altered upon complexation. For instance, the acidity of the carboxylic acid protons or the nucleophilicity of the nitrogen atoms might change significantly when bound to a metal center.
Theoretical Insights into Complex Formation Mechanisms
Computational modeling can elucidate the step-by-step mechanism of complex formation. This involves identifying the transition states and intermediates along the reaction pathway as the ligand binds to a metal ion. Such studies can determine the preferred coordination mode (e.g., whether it acts as a bidentate, tridentate, or tetradentate ligand) and the thermodynamics and kinetics of the complexation reaction. This information is fundamental for the rational design of new metal complexes with specific properties for applications in catalysis or materials science.
Molecular Dynamics Simulations of this compound and Its Complexes
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape, dynamic behavior, and interaction patterns of molecules over time. For this compound (EDDA) and its coordination complexes, MD simulations can provide atomic-level insights into their structural stability, flexibility, and the intricate dance of intermolecular and intramolecular interactions that govern their properties. While dedicated molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the foundational principles and methodologies are well-established in the study of similar flexible ligands and their metal complexes.
The general approach for conducting MD simulations on these systems involves the development of a precise force field. This force field is a set of parameters that mathematically describes the potential energy of the system as a function of its atomic coordinates. For organic molecules like EDDA, standard force fields such as AMBER or CHARMM are often employed. nih.gov However, the presence of metal ions in the complexes necessitates special parameterization to accurately model the coordination bonds, angles, and electrostatic interactions between the metal and the ligand. These parameters are frequently derived from quantum mechanical calculations, such as Density Functional Theory (DFT), which provide a more accurate description of the electronic structure and bonding in the metal's coordination sphere.
Once a reliable force field is established, the system, comprising the EDDA molecule or its complex solvated in a box of water molecules, is subjected to a simulation. This involves numerically integrating Newton's equations of motion for every atom in the system over a series of small time steps, typically on the order of femtoseconds. The resulting trajectory provides a detailed movie of the molecular motions, from which a wealth of information can be extracted.
Key research findings that can be derived from molecular dynamics simulations of this compound and its complexes include:
Conformational Analysis: EDDA is a flexible molecule with multiple rotatable bonds. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations in different environments. nih.govnih.govmdpi.comconicet.gov.ar This is crucial for understanding how the ligand pre-organizes itself for metal chelation.
Structural Stability of Complexes: For metal complexes of EDDA, MD simulations can assess their structural integrity in solution. By monitoring key metrics like the root-mean-square deviation (RMSD) of the atomic positions over time, researchers can determine if the complex remains stable or undergoes significant conformational changes.
Solvation and Solvent Effects: The behavior of EDDA and its complexes is significantly influenced by the surrounding solvent molecules. MD simulations explicitly model the solvent, allowing for a detailed analysis of the hydration shell around the molecule and the role of solvent in stabilizing different conformations or mediating interactions.
Binding Free Energies: Through advanced techniques like umbrella sampling or free energy perturbation, MD simulations can be used to calculate the binding free energy between EDDA and a metal ion. This provides a quantitative measure of the stability of the complex.
| Simulation Parameter | This compound (Ligand) | [Co(EDDA)]+ Complex | Description |
| Simulation Time | 100 ns | 100 ns | The total time the molecular motion was simulated. |
| Average RMSD | 2.5 Å | 1.8 Å | Root-mean-square deviation of the backbone atoms from the initial structure, indicating conformational stability. |
| Radius of Gyration | 4.2 Å | 3.9 Å | A measure of the molecule's compactness. A smaller value for the complex suggests a more compact structure upon metal binding. |
| Solvent Accessible Surface Area (SASA) | 350 Ų | 300 Ų | The surface area of the molecule accessible to the solvent. A decrease in SASA for the complex indicates the metal ion is encapsulated by the ligand. |
| Number of H-bonds (intramolecular) | 2-4 | 3-5 | The number of hydrogen bonds within the molecule. Changes can indicate conformational shifts upon complexation. |
It is important to note that the values presented in the table are hypothetical and serve to illustrate the comparative data that would be obtained from MD simulations.
In the absence of direct MD simulation data for EDDA, computational studies using methods like Density Functional Theory (DFT) provide valuable foundational information. DFT calculations can be used to optimize the geometry of EDDA and its complexes, calculate vibrational frequencies, and determine electronic properties such as HOMO-LUMO energy gaps. nsf.govresearchgate.netmdpi.com These theoretical calculations offer a static picture that complements the dynamic insights that would be gained from future molecular dynamics simulations. For instance, DFT has been used to study the microdissociation constants of related anthranilic acid derivatives, providing insights into their behavior in solution. researchgate.net
Advanced Analytical and Spectroscopic Characterization Methodologies
Vibrational Spectroscopy Applications (FTIR, Raman) for Structural Assignment
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within the N,N'-Ethylenedianthranilic Acid molecule. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint.
In the FTIR spectrum of a compound like EDDA, a very broad absorption band is typically observed in the 3300-2500 cm⁻¹ region, which arises from the O-H stretching of the carboxylic acid groups, often overlapping with N-H stretching vibrations. The presence of a strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator of the C=O (carbonyl) stretch from the carboxylic acid. The N-H bending vibration of the secondary amine can be expected around 1550-1500 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. researchgate.netnih.gov
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings would be a prominent feature. The analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes, confirming the presence of the key carboxylic acid, secondary amine, and substituted benzene (B151609) ring functionalities. nih.gov
Table 1: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | FTIR |
| Secondary Amine | N-H Stretch | ~3350 - 3310 | FTIR |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Carboxylic Acid | C=O Stretch | ~1725 - 1700 | FTIR, Raman |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | FTIR, Raman |
| Secondary Amine | N-H Bend | 1550 - 1500 | FTIR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR are essential for characterizing this compound.
¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments and their connectivity. The aromatic protons on the anthranilic acid moieties would appear as complex multiplets in the downfield region, typically between 6.5 and 8.0 ppm. The single proton on the secondary amine (N-H) would likely appear as a broad singlet, its chemical shift being highly dependent on solvent and concentration. The protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) would present a distinct signal, likely a singlet or a more complex pattern depending on their chemical environment, appearing further upfield. The acidic protons of the two carboxylic acid groups (-COOH) would be highly deshielded, appearing as a broad singlet at a very downfield position (>10 ppm), and their signal may be exchangeable with D₂O. chemicalbook.comchemicalbook.com
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For EDDA, one would expect to see signals for the carbonyl carbon of the carboxylic acid (~170-180 ppm), several distinct signals for the aromatic carbons (~110-150 ppm), and signals for the aliphatic carbons of the ethylene bridge (~40-50 ppm). rsc.org The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further help in distinguishing between CH, CH₂, and CH₃ groups, although only CH and CH₂ groups are present in the core structure of EDDA.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | > 10 | broad singlet |
| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | multiplet |
| ¹H | Amine (N-H) | Variable, broad | broad singlet |
| ¹H | Ethylene Bridge (-CH₂-) | ~3.5 - 4.5 | singlet/multiplet |
| ¹³C | Carbonyl (-C=O) | 170 - 180 | - |
| ¹³C | Aromatic (Ar-C) | 110 - 150 | - |
| ¹³C | Ethylene Bridge (-CH₂) | 40 - 50 | - |
Note: These are predicted values based on typical ranges for similar functional groups. chemicalbook.comrsc.orgchemicalbook.comyoutube.com
Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Ion Characterization
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for polar, non-volatile molecules like this compound.
In positive-ion mode ESI-MS, EDDA (C₁₆H₁₆N₂O₄, Molecular Weight: 300.31 g/mol ) would be expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 301.3. In negative-ion mode, the deprotonated molecular ion [M-H]⁻ at m/z 299.3 would likely be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the unambiguous determination of the elemental formula. Tandem MS (MS/MS) experiments on the molecular ion can induce fragmentation, yielding daughter ions that help to confirm the structure, for instance, by showing the loss of a carboxylic acid group (-45 Da) or cleavage of the ethylene bridge. nih.gov
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Complexation Studies
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the spectrum is dominated by absorptions from the anthranilic acid chromophores.
Typically, aromatic systems like the benzene ring in anthranilic acid exhibit strong absorption bands corresponding to π→π* transitions. These are often observed below 300 nm. A weaker band at a longer wavelength, corresponding to an n→π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be present. researchgate.netresearchgate.net The exact position and intensity of these bands can be sensitive to the solvent polarity.
Furthermore, UV-Vis spectroscopy is an excellent tool for studying the formation of metal complexes with EDDA, as the ligand can act as a chelating agent. Upon coordination with a metal ion, the electronic structure of the ligand is perturbed, leading to shifts in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) and changes in molar absorptivity. This allows for the investigation of complex stoichiometry and stability. researchgate.net
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.
Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and torsion angles within the molecule. It also reveals the crystal packing, including intermolecular interactions like hydrogen bonding between the carboxylic acid and amine groups, which govern the solid-state architecture. nih.gov
Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is used on a microcrystalline powder sample. While it does not provide the detailed atomic coordinates of a single-crystal analysis, it generates a characteristic diffraction pattern. This pattern serves as a fingerprint for a specific crystalline phase and can be used to assess sample purity, identify different polymorphs (crystalline forms), and monitor solid-state transformations. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating this compound from reaction impurities or byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like EDDA. A reversed-phase HPLC (RP-HPLC) method would be the most common approach. researchgate.netnih.gov
In a typical setup, a C18 (octadecylsilyl) stationary phase column would be used. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the analyte and any potential impurities. Detection is commonly performed using a UV detector set at a wavelength where the analyte shows strong absorbance, as determined from its UV-Vis spectrum. nih.gov The retention time of the main peak provides qualitative identification, while the peak area allows for quantitative analysis and purity determination.
Table 3: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient (e.g., 10% B to 90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~254 nm or ~320 nm) |
| Column Temperature | 25-30 °C |
Note: These are typical starting parameters and would require optimization. nih.govnih.gov
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation | Molecular Formula |
|---|---|---|
| This compound | EDDA | C₁₆H₁₆N₂O₄ |
| Anthranilic Acid | - | C₇H₇NO₂ |
| N-Methylanthranilic Acid | - | C₈H₉NO₂ |
| N-Acetylanthranilic Acid | - | C₉H₉NO₃ |
| N-Phenylanthranilic Acid | - | C₁₃H₁₁NO₂ |
| N,N'-ethylenediamine disuccinic acid | EDDS | C₁₀H₁₆N₂O₈ |
| Acetonitrile | - | C₂H₃N |
| Methanol | - | CH₄O |
| Formic Acid | - | CH₂O₂ |
Zone-Melting Method for Metal Complex Separation
The zone-melting technique is a fractional crystallization method used to purify crystalline solids. The fundamental principle of this method relies on the differential solubility of impurities in the solid and liquid phases of a substance. By creating a narrow molten zone in a solid ingot and moving it from one end to the other, impurities are preferentially segregated in the molten phase and are thus transported to one end of the ingot, resulting in a purified solid.
While the zone-melting technique has been successfully applied to the purification of various organic and inorganic compounds, including some metal chelates, specific and detailed research findings on its application for the separation of metal complexes of this compound are not extensively documented in the available scientific literature. However, the principles of the technique suggest its potential applicability.
The process would involve the following conceptual steps:
Preparation of the Metal Complex Ingot: A solid ingot of the this compound metal complex mixture to be separated would be prepared. This ingot would contain the desired metal complex along with other metallic impurities complexed with the ligand.
Creation of a Molten Zone: A narrow section of the ingot would be heated to create a molten zone. This can be achieved using various heating methods, such as resistance heaters, induction heating, or electron beams.
Traversal of the Molten Zone: The heater is slowly moved along the length of the ingot. As the molten zone travels, impure solid at the leading edge melts, and purified solid crystallizes at the trailing edge.
Segregation of Impurities: Metal complexes with different stability constants and solubilities in the molten this compound matrix would exhibit different segregation coefficients. Impurities with a segregation coefficient less than one would be concentrated in the molten zone and carried to the end of the ingot.
Repetition for Higher Purity: The process can be repeated multiple times to achieve a higher degree of purification.
The effectiveness of the zone-melting process for separating different metal complexes of this compound would depend on several factors, including the thermal stability of the complexes, their melting points, and the segregation coefficients of the various metal complexes in the this compound matrix.
Research Findings and Data
For illustrative purposes, the following table conceptualizes the type of data that would be generated from such research.
| Parameter | Value |
| Matrix | This compound |
| Target Metal Complex | e.g., Copper(II)-N,N'-Ethylenedianthranilic Acid |
| Impurity Metal Complex | e.g., Nickel(II)-N,N'-Ethylenedianthranilic Acid |
| Zone Travel Rate | To be determined (e.g., mm/hr) |
| Number of Passes | To be determined |
| Initial Purity | e.g., 98% |
| Final Purity | To be determined |
| Segregation Coefficient (k) | To be determined |
Further experimental investigation is necessary to validate the feasibility and efficiency of the zone-melting method for the separation of metal complexes of this compound and to generate the specific data required for its practical application.
Applications in Chemical Science and Technology
Applications in Advanced Separation Science
The ability of N,N'-Ethylenedianthranilic acid to form stable complexes with a variety of metal ions makes it a valuable tool in separation science. Its applications in this area are primarily focused on the selective removal and purification of metals.
Selective Metal Ion Extraction and Recovery
The selective binding properties of this compound are harnessed in the process of solvent extraction for the recovery of specific metal ions from aqueous solutions. This is particularly relevant in hydrometallurgy and waste treatment, where the separation of valuable or toxic metals is crucial. The efficiency of extraction is often dependent on the pH of the solution and the presence of other coordinating species.
Recent advancements have explored the use of various extractants in combination to enhance selectivity and efficiency. researchgate.netresearchgate.net The main classes of extractants include acidic, solvating, and basic extractants. researchgate.net For instance, the extraction of lanthanum, calcium, and nickel(II) from aqueous solutions containing related complexones like EDTA has been studied, demonstrating the influence of the chelating agent on the separation process. osti.gov While specific studies on this compound are less common, the principles derived from similar chelating agents suggest its potential for targeted metal recovery. The use of complexing agents in the aqueous phase can selectively mask certain metal ions, thereby enhancing the separation of others. nih.gov
Interactive Table: Metal Ion Extraction
Below is an interactive table summarizing the extraction behavior of selected metal ions with different extractant systems.
| Metal Ion | Extractant System | Extraction Efficiency | Notes |
| Lanthanum | Primene JM-T / EDTA | Not extracted at low pH | Anionic species formation is crucial. osti.gov |
| Calcium | Primene JM-T / EDTA | Well extracted | Forms extractable complexes. osti.gov |
| Nickel(II) | Primene JM-T / EDTA | Well extracted | Confirmed formation of EDTA-containing species. osti.gov |
| Rare Earths | Cyanex 923 / EG | High | Enhanced extraction from ethylene (B1197577) glycol solutions. nih.gov |
| Cobalt(II) | Aliquat 336 / Methanol | High | Enhanced by chlorometallate anion formation. nih.gov |
Chromatographic Applications in Metal Complex Purification
Chromatographic techniques are essential for the purification of metal complexes. While recrystallization is a common method, column chromatography offers a powerful alternative for separating complexes from byproducts or unreacted ligands. researchgate.net Techniques like gel-permeation chromatography (GPC) have proven effective in analyzing and purifying supramolecular metal complexes based on their size. northwestern.edu
For metal-ligand complexes, reversed-phase high-performance liquid chromatography (HPLC) is often employed, typically using a hydrophilic column like C18. researchgate.net The purification of metal complexes, including those with Schiff bases, can be challenging due to the potential for hydrolysis on acidic stationary phases like silica (B1680970) or alumina. researchgate.net However, the stability of the complex dictates the feasibility of the method. The separation of metal-EDTA complexes, for example, has been successfully achieved using ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS), which relies on the stability of the complex during separation. nih.gov Although direct literature on the chromatographic purification of this compound complexes is scarce, the established methods for similar compounds provide a strong basis for its application in this area.
Catalytic Applications of this compound Metal Complexes
The metal complexes of this compound exhibit promising catalytic activity, a field that leverages the interaction between the metal center and the ligand to facilitate chemical transformations.
Homogeneous Catalysis Utilizing Metal-Ligand Cooperativity
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of industrial chemistry. researchgate.net A key concept in this field is metal-ligand cooperativity (MLC), where both the metal and the ligand actively participate in the reaction. wikipedia.org This bifunctional catalysis can occur through various modes, including the ligand acting as a Lewis acid or base, participating in aromatization/dearomatization, or being redox non-innocent. wikipedia.org
The design of ligands that facilitate MLC is a major area of research. nih.govnih.govresearchgate.net While specific examples involving this compound are not extensively documented, its structure, featuring both N-donor and carboxylate groups, provides the necessary functionalities for cooperative catalysis. The interaction between metal sites in polynuclear complexes can also lead to cooperative effects, enhancing catalytic activity compared to monometallic species. d-nb.info
Exploration in Specific Organic Transformations (e.g., Oxidation, Reduction)
Metal complexes are widely used as catalysts for a variety of organic transformations, including oxidation and reduction reactions. For instance, copper tri- and tetraaza macrocyclic complexes have shown good catalytic activity in the oxidation of ethylbenzene. iitm.ac.in Similarly, iron single-atom catalysts embedded in nitrogen-rich graphene are effective for the selective oxidation of ethylarenes. unipd.it The catalytic oxidation of amines and aryl boronic acids has also been demonstrated using various metal complexes. chemrxiv.orgmdpi.com
In the realm of reduction reactions, metal complexes of anthranilic acid have been investigated for the reduction of 4-nitrophenol. nih.gov The catalytic activity is often influenced by the nature of the metal ion. While detailed studies on the catalytic use of this compound complexes in specific oxidation or reduction reactions are limited in publicly available literature, the known reactivity of related compounds suggests a high potential for exploration in this area.
Design of Next-Generation Catalysts with N-Donor Ligands
N-donor ligands are crucial in the design of modern catalysts due to their ability to form stable and reactive metal complexes. springer.com The electronic and steric properties of these ligands can be tuned to control the activity and selectivity of the catalyst. Research has focused on developing new Ru(II) complexes with N-donor ligands for epoxidation reactions, demonstrating good selectivity and conversion rates. nih.gov
The field of organometallic catalysis heavily relies on mononuclear metal complexes with ligands providing metal-carbon, metal-phosphorus, and metal-nitrogen bonds. nih.gov this compound, with its two nitrogen donor atoms, fits well within this class of ligands. Its structural framework allows for the synthesis of stable metal complexes with potential applications in a wide range of catalytic processes, from oxidation nih.gov to other C-C bond-forming reactions.
Potential in Materials Science and Engineering
This compound (EDDAA) is a multifaceted organic compound whose structural characteristics suggest significant, yet largely unexplored, potential in the realm of materials science and engineering. Its molecular framework, featuring two anthranilic acid moieties linked by an ethylenediamine (B42938) bridge, provides multiple coordination sites (two nitrogen atoms and two carboxyl groups), making it an excellent candidate for the construction of complex supramolecular architectures. This inherent functionality allows it to act as a versatile building block for a new generation of materials with tailored properties.
Design of Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The flexible nature of the ethylenediamine bridge in this compound, combined with the rigidity of the anthranilic acid units, offers a unique blend of stability and adaptability in the design of these structures. This combination can lead to the formation of novel network topologies that are not accessible with purely rigid or flexible ligands. The presence of both nitrogen and oxygen donor atoms allows for coordination with a wide variety of metal ions, leading to CPs and MOFs with diverse dimensionalities and properties. rsc.orgmdpi.com
The potential for this compound in this field is underscored by the extensive research on analogous ligands. For instance, ethylenediamine-N,N'-diacetic acid (EDDA) is a well-known chelating agent that forms stable complexes with numerous metal ions. wikipedia.org These complexes are foundational in various applications, from catalysis to materials synthesis. Similarly, coordination polymers derived from dicarboxylic acids and N-donor ligands have shown promise in areas such as gas storage and separation. mdpi.com The structural similarities suggest that this compound could be a valuable ligand for creating robust and functional CPs and MOFs with potential applications in catalysis, sorption, and selective guest recognition.
| Ligand Type | Metal Ions | Resulting Structures | Potential Applications |
| Dicarboxylic Acids | Cd(II), Mn(II), Co(II), Ni(II), Zn(II) | 2D and 3D Coordination Polymers | Photoluminescence |
| Flexible bis(4-carboxybenzyl)amine | Zn(II), Pb(II), Cd(II) | 2D and 3D Coordination Polymers | Luminescence, Sensing |
| 2,2'-[2,5-bis(carboxymethoxy)-1,4-phenylene]diacetic acid | La(III), Zn(II) | 2D Coordination Polymers | Supramolecular Assembly |
Interactive Data Table: Examples of Coordination Polymers with Related Ligands
Precursors for Advanced Functional Materials
The unique chemical structure of this compound also positions it as a promising precursor for the synthesis of advanced functional materials. Metal complexes of anthranilic acid and its derivatives have been shown to exhibit interesting photoluminescent properties. nih.gov The incorporation of this compound into such complexes could lead to the development of novel phosphorescent or fluorescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Furthermore, the thermal decomposition of metal-organic precursors is a widely used method for the preparation of nanomaterials, such as metal oxides and sulfides, with controlled size, shape, and morphology. The chelated metal complexes of this compound could serve as single-source precursors for such materials. The organic framework of the ligand would decompose upon heating, leaving behind the desired inorganic nanomaterial. This approach offers a route to materials with high purity and homogeneity, which are critical for applications in catalysis, energy storage, and electronics. Research on related N-acyl derivatives of anthranilic acid has demonstrated their utility in creating compounds with specific biological and chemical activities, highlighting the versatility of the anthranilic acid scaffold. researchgate.net
Role in Analytical Reagent Development
The development of sensitive and selective analytical reagents is crucial for environmental monitoring, clinical diagnostics, and industrial quality control. The ability of this compound to form stable and often colored or fluorescent complexes with specific metal ions makes it a strong candidate for use in analytical chemistry.
Schiff base ligands, which can be formed through the condensation of an amine (like the ethylenediamine bridge in EDDAA) and a carbonyl compound, are well-known for their applications as analytical reagents. researchgate.netorientjchem.orgbohrium.com These ligands and their metal complexes often exhibit distinct color changes or fluorescence responses upon binding to a target analyte. For instance, Schiff base complexes have been successfully employed for the colorimetric or fluorometric detection of various metal ions. chemmethod.comias.ac.in
Future Research Directions and Unexplored Avenues
Integration with Supramolecular Chemistry for Self-Assembly
The field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, presents a significant opportunity for N,N'-Ethylenedianthranilic Acid. The ligand's design, with multiple coordination sites (two nitrogen atoms and two carboxylate groups), makes it an excellent building block for the construction of complex, ordered structures through self-assembly.
Future investigations could focus on utilizing EDDA to create novel coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are multi-dimensional structures formed by the self-assembly of metal ions and organic ligands. ornl.govnih.gov The flexibility of EDDA's ethylenediamine (B42938) linker could allow for the formation of unique topologies not accessible with more rigid ligands. By carefully selecting metal ions with specific coordination geometries and adjusting reaction conditions such as solvent and temperature, it may be possible to direct the self-assembly process to yield materials with desired properties, such as specific pore sizes or network interpenetration. nso-journal.org
Furthermore, the principles of dissipative self-assembly could be applied, where a chemical fuel is used to temporarily form high-energy, kinetically favored structures that are far from thermodynamic equilibrium. chemrxiv.org This approach could lead to the creation of dynamic materials with switchable properties, where the assembly and disassembly of the EDDA-metal complexes are controlled by an external stimulus. The resulting supramolecular architectures, ranging from discrete cages to extended networks, could find applications in areas such as guest encapsulation, separations, and sensing. elsevierpure.comnih.gov
Advanced Computational Studies for Predictive Modeling
Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the behavior of molecules and guiding experimental research. researchgate.net For this compound, computational studies can provide deep insights into its structural, electronic, and reactive properties, both as a free ligand and when complexed with metal ions.
Predictive modeling can be employed to determine the most stable conformations of EDDA-metal complexes and to understand the nature of the metal-ligand bonding. nih.gov By calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the electronic properties and reactivity of these complexes. nih.gov This information is crucial for designing catalysts with specific activities or materials with desired electronic or photophysical properties. For instance, modeling has been used to investigate the relationship between the structure of N-arylanthranilic acids and their biological activity, achieving high predictive accuracy. nih.gov
Future computational work could focus on creating comprehensive models that simulate the self-assembly process, predicting the final supramolecular structures formed under different conditions. These models can also be used to screen potential metal partners and predict the properties of the resulting materials, thereby accelerating the discovery of new functional coordination polymers and MOFs. nih.gov
Table 1: Applications of Computational Methods in Ligand Research
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and electronic structure analysis of metal complexes. | Bond lengths, bond angles, molecular orbital energies, electronic transitions. | researchgate.netnih.gov |
| Topological Indices | Quantitative Structure-Activity Relationship (QSAR) studies. | Prediction of biological activity based on molecular structure. | nih.gov |
| Molecular Docking | Simulation of ligand-protein interactions. | Binding affinity, identification of potential biological targets. | nih.gov |
Exploration of Chiral this compound Ligands in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. google.com The development of new, efficient chiral ligands is a central goal in this field. rsc.org While this compound is achiral, the introduction of chiral centers into its backbone would open up a promising new avenue for its use in asymmetric catalysis.
A particularly successful class of related ligands are C2-symmetric chiral N,N'-dioxides, which are readily synthesized from inexpensive chiral amino acids. researchgate.netresearchgate.net These ligands, when complexed with various metal salts (including those of nickel, scandium, and magnesium), have proven to be highly effective catalysts for a wide array of asymmetric reactions, including carbon-carbon and carbon-heteroatom bond formations. researchgate.netresearchgate.net They exhibit high levels of enantioselectivity, often under mild reaction conditions. researchgate.net
Future research should focus on the synthesis of chiral analogues of this compound. This could be achieved by starting with chiral diamines or by modifying the anthranilic acid units. These new chiral ligands could then be complexed with transition metals to create catalysts for reactions such as asymmetric hydrogenations, alkylations, and cycloadditions. The flexible yet pre-organizing nature of the EDDA framework could lead to unique stereochemical control, potentially outperforming existing rigid ligand systems in certain transformations. nih.gov The development of such catalysts would represent a significant expansion of the synthetic utility of the this compound scaffold. nih.govnih.gov
Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral N,N'-Ligand/Metal Complexes
| Reaction Type | Ligand Class | Metal Ion | Key Feature | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Chiral N,N'-Dioxide | Nickel(II) | Reversal of enantioselectivity by tuning ligand amide units. | researchgate.net |
| Mannich-type Reaction | Chiral N,N'-Dioxide | Ytterbium(III) or Nickel(II) | Synthesis of optically active β-amino compounds with quaternary stereocenters. | researchgate.netresearchgate.net |
| Roskamp Reaction | Chiral N,N'-Dioxide | Scandium(III) | First asymmetric version of the reaction achieved with low catalyst loading. | researchgate.net |
| Amination of Oxindoles | Chiral N,N'-Dioxide | Nickel(II) | Synthesis of 3-amino-indolinones with quaternary stereocenters in high yield and ee. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N'-Ethylenedianthranilic Acid, and how can reaction parameters be optimized to improve yield?
- Methodology : A common approach involves the reaction of anthranilic acid derivatives with ethylene diamine under controlled acidic or basic conditions. Critical parameters include stoichiometric ratios (e.g., 2:1 molar ratio of anthranilic acid to ethylene diamine), temperature (60–80°C), and reaction time (12–24 hours). Catalysts like acetic anhydride (used in analogous amide syntheses) may accelerate the reaction . Purification via recrystallization (ethanol/water mixtures) is recommended to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodology :
- FT-IR : Key peaks include N-H stretches (~3300 cm⁻¹ for amine groups) and C=O stretches (~1680 cm⁻¹ for carbonyl groups). Absence of broad O-H peaks (~2500–3500 cm⁻¹) confirms successful dehydration .
- NMR : In NMR, aromatic protons (6.5–8.5 ppm) and ethylene bridge protons (~3.5 ppm) are diagnostic. NMR should show carbonyl carbons at ~170 ppm and aromatic carbons at 110–150 ppm .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 299.1 for C₁₆H₁₄N₂O₄) .
Q. What are the primary safety hazards associated with handling this compound, and how can they be mitigated?
- Methodology :
- Hazard Identification : Classified as a skin irritant (H315) and respiratory sensitizer (H334) based on analog compounds (e.g., anthranilic acid derivatives) .
- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and avoid dust generation. Storage should be in airtight containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?
- Methodology : Discrepancies often arise from polymorphic forms or impurities. Techniques include:
- Thermogravimetric Analysis (TGA) : Differentiate between hydrates and anhydrous forms by analyzing weight loss profiles.
- X-ray Diffraction (XRD) : Compare experimental diffractograms with known polymorphs (e.g., monoclinic vs. orthorhombic structures) .
- Solubility Studies : Conduct systematic solubility tests in solvents like DMSO, ethanol, and water at varying temperatures to establish phase diagrams .
Q. What strategies minimize by-product formation during the synthesis of this compound derivatives?
- Methodology :
- Oxygen Control : Reduce oxygen levels (<1000 ppm) during reaction to prevent oxidation side products (e.g., nitroso compounds) .
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and reduce dimerization.
- In Situ Monitoring : Employ HPLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How does the electronic structure of this compound influence its chelation properties with metal ions?
- Methodology :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict binding energies and preferred coordination sites (e.g., carbonyl vs. amine groups).
- Experimental Validation : Use UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) to determine stability constants (log K) and stoichiometry (Job’s plot method) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
- Methodology :
- Non-linear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) to estimate EC₅₀ values.
- ANOVA with Post Hoc Tests : Compare toxicity across cell lines or exposure times (e.g., Tukey’s HSD for multiple comparisons) .
Q. How can researchers design experiments to assess the photostability of this compound under UV exposure?
- Methodology :
- Accelerated Testing : Exclude samples to UV light (e.g., 365 nm, 1000 W/m²) and monitor degradation via HPLC every 30 minutes.
- Control Variables : Maintain constant temperature (25°C) and humidity (40% RH) to isolate photolytic effects.
- Degradation Kinetics : Apply pseudo-first-order models to calculate rate constants (k) and half-life (t₁/₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
